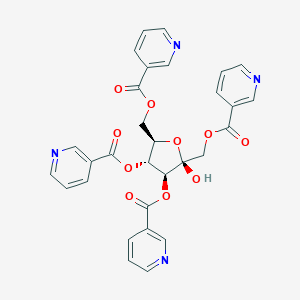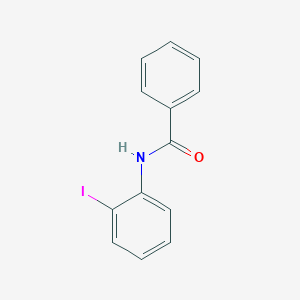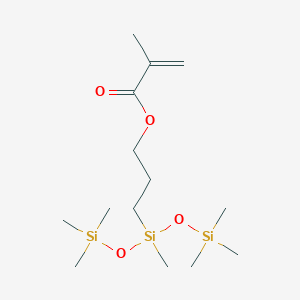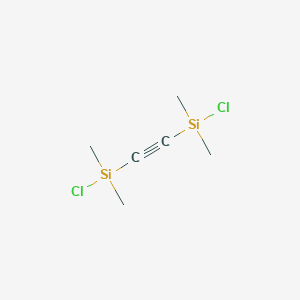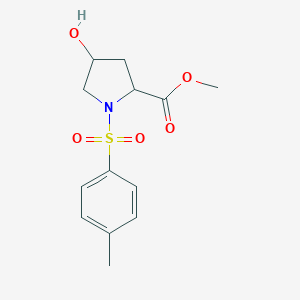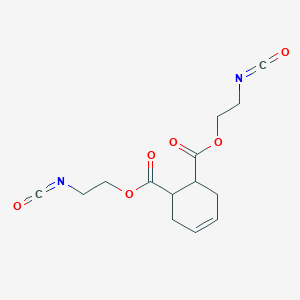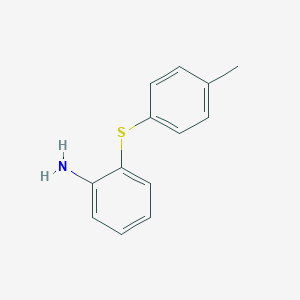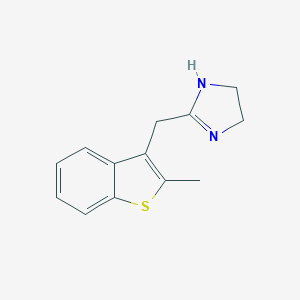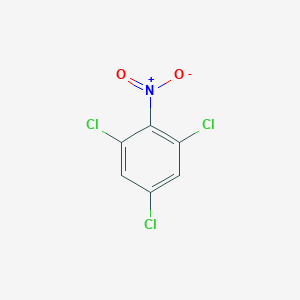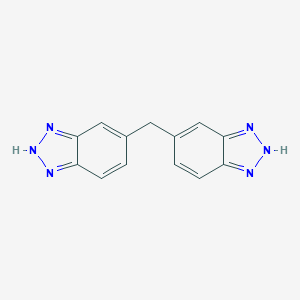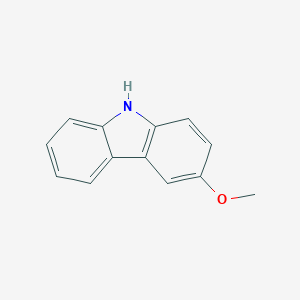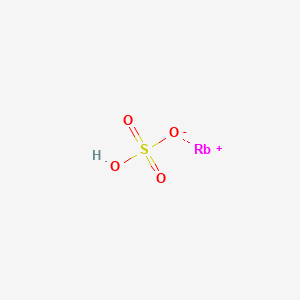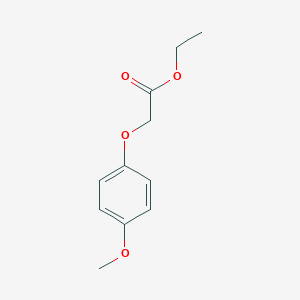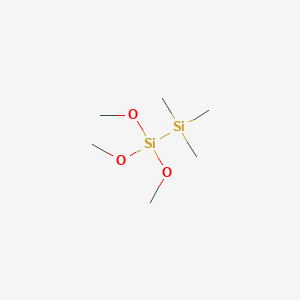![molecular formula C17H20O2 B101919 4-[1-(4-Hydroxyphenyl)pentyl]phenol CAS No. 17181-62-3](/img/structure/B101919.png)
4-[1-(4-Hydroxyphenyl)pentyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(4-Hydroxyphenyl)pentyl]phenol, also known as p-hydroxyphenylpropyl homolog of endogenous cannabinoid, is a synthetic analog of the endocannabinoid anandamide. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism Of Action
The mechanism of action of 4-[1-(4-Hydroxyphenyl)pentyl]phenol involves the activation of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The activation of these receptors leads to the inhibition of adenylate cyclase, resulting in the reduction of cyclic AMP levels and the activation of various signaling pathways. Additionally, it has been shown to activate the TRPV1 receptor, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical And Physiological Effects
4-[1-(4-Hydroxyphenyl)pentyl]phenol has various biochemical and physiological effects, including the inhibition of tumor growth and metastasis, reduction of inflammation, and promotion of neurogenesis. It has also been shown to reduce oxidative stress and improve mitochondrial function, leading to improved cellular metabolism. Additionally, it has been shown to have analgesic and anti-anxiety effects, making it a potential therapeutic option for pain and anxiety disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 4-[1-(4-Hydroxyphenyl)pentyl]phenol in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. Additionally, it has low toxicity and is relatively easy to synthesize. However, one limitation is its limited water solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are various future directions for the research and development of 4-[1-(4-Hydroxyphenyl)pentyl]phenol. One potential direction is the development of novel analogs with improved potency and selectivity for the CB1 and CB2 receptors. Additionally, further research is needed to elucidate its mechanism of action and potential therapeutic applications in various diseases. Moreover, the development of novel formulations that improve its water solubility and bioavailability could enhance its therapeutic potential. Finally, the investigation of its potential interactions with other drugs and the identification of potential side effects are also important future directions.
Conclusion
In conclusion, 4-[1-(4-Hydroxyphenyl)pentyl]phenol is a synthetic analog of the endocannabinoid anandamide that has shown promising therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Its mechanism of action involves the activation of the CB1 and CB2 receptors, leading to the inhibition of adenylate cyclase and the activation of various signaling pathways. It has various biochemical and physiological effects, including the inhibition of tumor growth and metastasis, reduction of inflammation, and promotion of neurogenesis. While it has advantages, such as high potency and selectivity, and limitations, such as limited water solubility, there are various future directions for its research and development, including the development of novel analogs, formulations, and investigations of its potential interactions and side effects.
Synthesis Methods
The synthesis of 4-[1-(4-Hydroxyphenyl)pentyl]phenol involves the reaction of 4-hydroxybenzaldehyde and 1-bromo-4-pentene in the presence of a base, followed by catalytic hydrogenation to yield the final product. The purity and yield of the product can be improved by various purification techniques, including column chromatography and recrystallization.
Scientific Research Applications
4-[1-(4-Hydroxyphenyl)pentyl]phenol has shown promising therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to induce apoptosis in cancer cells by activating the CB1 and CB2 receptors, leading to the inhibition of tumor growth and metastasis. Additionally, it has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In neurological disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and promoting neurogenesis.
properties
CAS RN |
17181-62-3 |
|---|---|
Product Name |
4-[1-(4-Hydroxyphenyl)pentyl]phenol |
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)pentyl]phenol |
InChI |
InChI=1S/C17H20O2/c1-2-3-4-17(13-5-9-15(18)10-6-13)14-7-11-16(19)12-8-14/h5-12,17-19H,2-4H2,1H3 |
InChI Key |
CLTDLQYTLRVDJJ-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
synonyms |
1,1-BIS(4-HYDROXYPHENYL)PENTANE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



